molecular formula C11H13ClN2O3 B15233462 Tert-butyl 4-chloro-5-formylpyridin-2-ylcarbamate

Tert-butyl 4-chloro-5-formylpyridin-2-ylcarbamate

Cat. No.: B15233462
M. Wt: 256.68 g/mol
InChI Key: XKJHAAGESUJSGT-UHFFFAOYSA-N
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Description

tert-Butyl(4-chloro-5-formylpyridin-2-yl)carbamate: is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a chloro-substituted pyridine ring, and a formyl group. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl(4-chloro-5-formylpyridin-2-yl)carbamate typically involves the reaction of 4-chloro-5-formylpyridine with tert-butyl carbamate. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl(4-chloro-5-formylpyridin-2-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols.

Major Products Formed:

Scientific Research Applications

Chemistry: In organic chemistry, tert-Butyl(4-chloro-5-formylpyridin-2-yl)carbamate is used as a building block for the synthesis of more complex molecules. It serves as a precursor for various functionalized pyridine derivatives .

Biology and Medicine: Its structural features make it a candidate for the synthesis of bioactive molecules that can interact with specific biological targets .

Industry: In the chemical industry, tert-Butyl(4-chloro-5-formylpyridin-2-yl)carbamate is used in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility in chemical reactions makes it valuable for various industrial applications .

Mechanism of Action

The mechanism of action of tert-Butyl(4-chloro-5-formylpyridin-2-yl)carbamate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The chloro group can participate in halogen bonding, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Uniqueness: tert-Butyl(4-chloro-5-formylpyridin-2-yl)carbamate is unique due to its combination of a chloro-substituted pyridine ring and a formyl group.

Properties

Molecular Formula

C11H13ClN2O3

Molecular Weight

256.68 g/mol

IUPAC Name

tert-butyl N-(4-chloro-5-formylpyridin-2-yl)carbamate

InChI

InChI=1S/C11H13ClN2O3/c1-11(2,3)17-10(16)14-9-4-8(12)7(6-15)5-13-9/h4-6H,1-3H3,(H,13,14,16)

InChI Key

XKJHAAGESUJSGT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=C(C(=C1)Cl)C=O

Origin of Product

United States

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